molecular formula C14H16ClN3O4S B3018952 8-((2-Chlorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 941928-23-0

8-((2-Chlorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B3018952
CAS No.: 941928-23-0
M. Wt: 357.81
InChI Key: JGHGPPQSICADHX-UHFFFAOYSA-N
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Description

8-((2-Chlorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a compound that belongs to the class of spirocyclic compounds. These compounds are characterized by their unique three-dimensional structures, which make them interesting for various applications in medicinal chemistry and drug discovery. The compound has been studied for its potential as a selective agonist for delta opioid receptors, which are targets for pain management and other neurological disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((2-Chlorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[45]decane-2,4-dione typically involves multiple stepsThe reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to improve yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

8-((2-Chlorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Solvents such as ethanol, methanol, and acetonitrile are often used to dissolve the compound and facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

8-((2-Chlorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-((2-Chlorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its binding to delta opioid receptors. This binding activates the receptor, leading to a cascade of intracellular events that result in analgesic effects. The compound’s unique structure allows it to selectively target these receptors, minimizing side effects associated with non-selective opioid agonists .

Comparison with Similar Compounds

Similar Compounds

    8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound with similar receptor affinity.

    2,8-Diazaspiro[4.5]decan-1-one: Known for its inhibitory activity against receptor-interacting protein kinase 1 (RIPK1).

    8-Oxa-2-azaspiro[4.5]decane: Used in the synthesis of biologically active compounds

Uniqueness

What sets 8-((2-Chlorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione apart is its selective agonist activity for delta opioid receptors, which makes it a promising candidate for pain management therapies with potentially fewer side effects compared to other opioid agonists .

Properties

IUPAC Name

8-(2-chlorophenyl)sulfonyl-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O4S/c1-17-12(19)14(16-13(17)20)6-8-18(9-7-14)23(21,22)11-5-3-2-4-10(11)15/h2-5H,6-9H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGHGPPQSICADHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=CC=C3Cl)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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